
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a pent-1-yne chain attached to the fourth carbon of the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then subjected to alkylation with an appropriate alkyne precursor, such as 5-bromo-1-pentyne, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection (if necessary): If the Boc group needs to be removed, the compound can be treated with an acid such as trifluoroacetic acid (TFA) to yield the free amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the Boc protecting group can influence the compound’s reactivity and selectivity, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(N-t-Butyloxycarbonylpiperidin-4-yl)pent-2-yne: Similar structure but with a different position of the alkyne group.
5-(N-t-Butyloxycarbonylpiperidin-4-yl)pentane: Similar structure but with a saturated pentane chain instead of an alkyne.
4-(N-t-Butyloxycarbonylpiperidin-4-yl)but-1-yne: Similar structure but with a shorter carbon chain.
Uniqueness
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate is unique due to the specific positioning of the alkyne group, which can influence its reactivity and potential applications. The presence of the Boc protecting group also provides versatility in synthetic chemistry, allowing for selective deprotection and further functionalization.
Eigenschaften
Molekularformel |
C15H25NO2 |
|---|---|
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-5-6-7-8-13-9-11-16(12-10-13)14(17)18-15(2,3)4/h1,13H,6-12H2,2-4H3 |
InChI-Schlüssel |
VSAXPSLAKWIJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

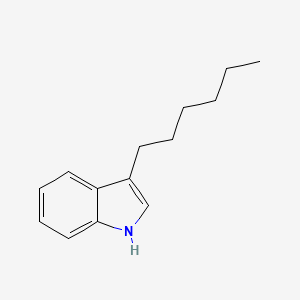


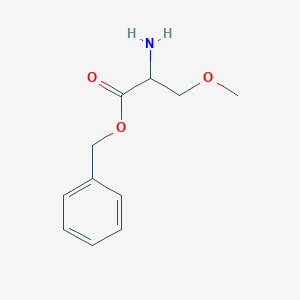
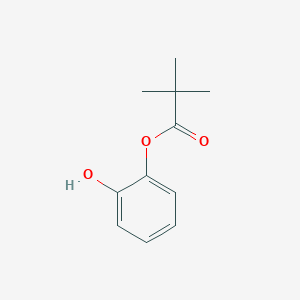


![3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8621898.png)
![(6-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8621919.png)
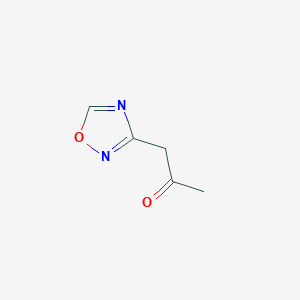
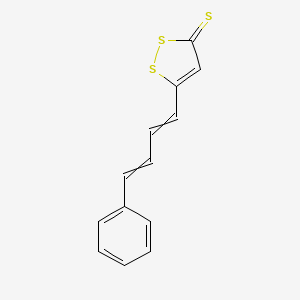

![Phosphonium,[(3'S)-1'-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-yl]triphenyl-,bromide](/img/structure/B8621946.png)
